molecular formula C20H34O5 B160137 5-Trans Prostaglandin F2beta CAS No. 36150-02-4

5-Trans Prostaglandin F2beta

Cat. No. B160137
CAS RN: 36150-02-4
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-PTTZIUQESA-N
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Description

5-Trans Prostaglandin F2beta is the 9β-hydroxy isomer of 5-trans PGF 2α . It has a molecular weight of 354.5 and a molecular formula of C20H34O5 .


Molecular Structure Analysis

The molecular structure of 5-Trans Prostaglandin F2beta is characterized by a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .


Physical And Chemical Properties Analysis

5-Trans Prostaglandin F2beta has a molecular weight of 354.5 and a molecular formula of C20H34O5 . It is soluble in various solvents including Na2CO3, DMF, DMSO, Ethanol, and PBS pH 7.2 .

Scientific Research Applications

Cardiovascular Actions

PGF2beta is involved in cardiovascular functions. In a study on cats, PGF2beta was shown to cause a decrease in systemic arterial pressure and an increase in pulmonary arterial pressure, similar to the effects of PGF2alpha but with decreased potency (Koss, 1976).

Metabolic Pathway in Kidneys

Research indicates that PGF2alpha is converted to other compounds in the kidney, suggesting a metabolic pathway involving PGF2beta as well (Pace-Asciak, 1975).

Effects on Respiratory System

PGF2beta does not appear to be an effective bronchodilator. A study involving its administration to patients with bronchial asthma and normal subjects showed a reduction in expiratory flow rates (Hamosh & da Silva, 1975).

Urinary Metabolites

PGF2beta plays a role in the metabolism of prostaglandins. It has been identified as a urinary metabolite of prostaglandin F2alpha in rats (Brash & Baillie, 1979).

Relation to Diabetic Cardiomyopathy

PGF2alpha-F-prostanoid receptor, closely related to PGF2beta, is implicated in the pathogenesis of diabetic cardiomyopathy. Gene silencing of this receptor has shown potential in alleviating insulin resistance and myocardial fibrosis in diabetic rats (Ding et al., 2014).

properties

IUPAC Name

(E)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-PTTZIUQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347755
Record name (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trans Prostaglandin F2beta

CAS RN

36150-02-4
Record name (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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